1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one
CAS No.:
Cat. No.: VC13440537
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO |
|---|---|
| Molecular Weight | 203.16 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one |
| Standard InChI | InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-1-3-7(13)4-2-6/h1-4H,5,13H2 |
| Standard InChI Key | ZTDWRVOFUCICIR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CC(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC(F)(F)F)N |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity
The IUPAC name of the compound is 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one, with the SMILES string C1=CC(=CC=C1C(=O)CC(F)(F)F)N . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 7119-16-6 | |
| Molecular Formula | ||
| Molecular Weight | 203.16 g/mol | |
| InChI Key | ZTDWRVOFUCICIR-UHFFFAOYSA-N |
The crystal structure remains undetermined, but computational models predict a planar aromatic ring conjugated with the ketone group, stabilized by resonance . The trifluoromethyl group induces significant electronic effects, altering reactivity compared to non-fluorinated analogs.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation, where 4-nitroacetophenone reacts with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes involve:
-
Nucleophilic substitution: Reaction of 4-aminophenylmagnesium bromide with 3,3,3-trifluoropropionyl chloride.
-
Cross-coupling: Palladium-catalyzed coupling of 4-aminophenylboronic acid with trifluoromethyl ketone precursors .
Yields vary between 40–65%, with purification achieved via column chromatography or recrystallization.
Industrial Production
Industrial methods optimize for scalability using continuous flow reactors, which enhance reaction control and reduce byproduct formation. Automation ensures consistent purity (>95%), critical for pharmaceutical applications.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Estimates: 250–270°C (dec.) | |
| Density | ~1.4 g/cm³ (predicted) | |
| Solubility | Soluble in DMSO, THF; moderate in ethanol |
The compound’s lipophilicity () enhances membrane permeability, making it suitable for drug delivery systems.
Applications in Scientific Research
Pharmaceutical Development
The trifluoromethyl group improves metabolic stability and binding affinity in drug candidates. Examples include:
-
Kinase Inhibitors: The ketone moiety serves as a hydrogen bond acceptor in ATP-binding pockets .
-
Anticancer Agents: Fluorinated analogs demonstrate antiproliferative activity against breast cancer cell lines (IC₅₀: 5–10 μM) .
Materials Science
-
Polymer Additives: Enhances thermal stability in fluoropolymers.
-
Liquid Crystals: The rigid aromatic core supports mesophase formation in display technologies.
Biological Activity and Mechanistic Insights
Enzyme Interactions
The amine group forms hydrogen bonds with catalytic residues in enzymes like PARP14, modulating DNA repair pathways . In vitro studies show inhibition of PARP14’s macrodomain 2 (MD2) at sub-micromolar concentrations .
Cytotoxicity Profile
Preliminary assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks require further study.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin/Irritation | Use nitrile gloves; avoid direct contact | |
| Inhalation | Use fume hoods |
Disposal Guidelines
Incinerate at >1,000°C to prevent release of toxic fluorinated byproducts.
Research and Development Trends
Patent Landscape
Patent WO2022056100A1 highlights derivatives of 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one as intermediates in anticoagulant therapies (e.g., rivaroxaban analogs) .
Computational Studies
Density Functional Theory (DFT) simulations predict favorable binding to β-amyloid plaques, suggesting potential in Alzheimer’s research .
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one | Meta-substitution reduces aromatic conjugation | Lower kinase inhibition |
| 1-(4-Nitrophenyl)-3,3,3-trifluoropropan-1-one | Nitro group increases reactivity | Higher cytotoxicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume